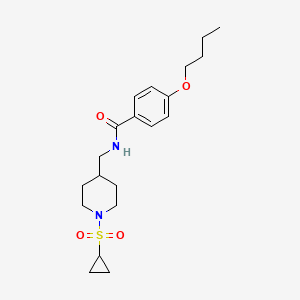

4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide” is a complex organic compound. It appears to contain a benzamide group, which is an organic compound containing a carboxamido substituent attached to a benzene ring . It also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .

Aplicaciones Científicas De Investigación

Enzymatic Metabolism and Drug Development

In a study by Hvenegaard et al. (2012), the metabolism of a novel antidepressant was investigated, highlighting the role of various cytochrome P450 enzymes in the oxidative metabolism of related compounds. This research is significant for understanding how similar compounds, including 4-butoxy derivatives, are metabolized in the human body, which is crucial for drug development (Hvenegaard et al., 2012).

Synthesis and Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) focused on the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. This research is relevant to the development of compounds like 4-butoxy-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide as potential therapeutic agents in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Asymmetric Synthesis in Pharmaceutical Chemistry

The asymmetric synthesis of alpha-branched piperazinylbenzylamines, as discussed by Jiang et al. (2005), offers insights into the methodologies for creating structurally complex and potentially bioactive compounds. Such synthetic strategies could be applied to the synthesis of 4-butoxy derivatives for pharmaceutical applications (Jiang et al., 2005).

Pharmacological Profile for Potential Antipsychotics

Xu et al. (2019) studied benzamide derivatives with dopamine and serotonin receptor properties, exploring their potential as antipsychotics. The findings from this research are valuable for understanding how similar compounds, including 4-butoxy derivatives, might act on neurological pathways, offering potential for psychiatric medication development (Xu et al., 2019).

Receptor-Based Mechanism of Action in HIV Entry Inhibitors

A study by Watson et al. (2005) discussed the CCR5 receptor-based mechanism of action of HIV entry inhibitors. Research into the interactions of similar compounds with cellular receptors can inform the development of new therapeutic agents for diseases like HIV (Watson et al., 2005).

Synthesis and Serotonin Receptor Agonism

Research by Sonda et al. (2004) on the synthesis of benzamide derivatives and their role as serotonin receptor agonists provides a framework for understanding the therapeutic potential of similar compounds in gastrointestinal motility and possibly other serotonin-related disorders (Sonda et al., 2004).

Drug Impurity Identification

Kancherla et al. (2018) identified unknown impurities in drug batches, which is vital for ensuring drug safety and efficacy. This kind of analytical research is essential in the development and quality control of drugs, including those related to 4-butoxy derivatives (Kancherla et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-butoxy-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4S/c1-2-3-14-26-18-6-4-17(5-7-18)20(23)21-15-16-10-12-22(13-11-16)27(24,25)19-8-9-19/h4-7,16,19H,2-3,8-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFMUOUHUNLFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)

![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2710153.png)

![3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2710157.png)

![2-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2710158.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2710162.png)

![2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid](/img/structure/B2710171.png)

![N-(1-Cyanocyclohexyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2710172.png)